methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
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Overview
Description
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a natural product found in Pinus nigra with data available.
Scientific Research Applications
Synthesis of Complex Molecules
The compound has been involved in the chemoenzymatic synthesis of complex molecules such as (+)-α-Polypodatetraene and Methyl (5R,10R,13R)-Labda-8-en-15-oate, highlighting its role in intricate chemical synthesis processes. These syntheses involve enzymatic resolution and conversion to significant biochemical compounds, demonstrating the compound's utility in creating structurally complex and biologically relevant molecules (Kinoshita et al., 2008).
Intermediate in Terpenoid Synthesis
It serves as a key synthetic intermediate in the synthesis of terpenoids. The use of baker's yeast-catalyzed asymmetric reduction in its synthesis process exemplifies its importance in producing significant intermediates for complex natural products (Katoh et al., 2006).
Total Synthesis of Illudinine
The compound has been used in the synthetic investigations of illudinine, a key intermediate in the synthesis of illudalanes. This illustrates its role in the total synthesis of intricate and potentially pharmacologically important molecules (Girija et al., 1991).
Herbicide Precursor Synthesis
This compound is involved in the preparation of bicyclic herbicide precursors, showcasing its utility in agricultural chemistry. The intramolecular Stork-Danheiser kinetic alkylation reactions play a crucial role in the formation of these precursors (Liepa et al., 1992).
properties
CAS RN |
13346-06-0 |
---|---|
Product Name |
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C22H36O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h15,17-18H,2,7-14H2,1,3-6H3/t15-,17+,18-,21-,22-/m1/s1 |
InChI Key |
MMEXTNDBWOEMTB-YPMMDKOUSA-N |
Isomeric SMILES |
C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)OC)C)CC(=O)OC |
SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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